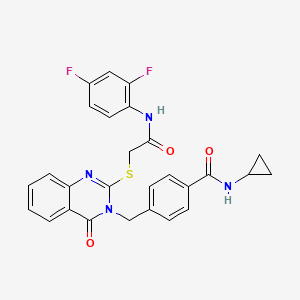
N-cyclopropyl-4-((2-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopropyl-4-((2-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide is a useful research compound. Its molecular formula is C27H22F2N4O3S and its molecular weight is 520.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-cyclopropyl-4-((2-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article focuses on its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Cyclopropyl group : Known for enhancing metabolic stability and bioactivity.
- Difluorophenyl moiety : Imparts lipophilicity and may enhance binding affinity to biological targets.
- Quinazoline core : Often associated with anticancer properties due to its ability to inhibit various kinases.
Research indicates that this compound acts through multiple mechanisms:
- Inhibition of Kinases : The compound has been shown to inhibit discoidin domain receptors (DDR1/2), which are implicated in fibrosis and cancer progression. This inhibition can lead to reduced cellular proliferation and migration in cancer cell lines .
- Antioxidant Properties : Some studies suggest that compounds with similar structures exhibit antioxidant activity, potentially reducing oxidative stress in cells, which is crucial for cancer prevention and treatment .
- Selective Targeting : The compound's structure allows it to selectively target certain kinases over others, which may result in fewer side effects compared to non-selective inhibitors .
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of the compound:
Case Studies
Several case studies illustrate the efficacy and potential applications of the compound:
- Case Study on Cancer Treatment : A study involving various cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability, particularly in breast and lung cancer models. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G1 phase .
- Pulmonary Fibrosis Research : In a model of idiopathic pulmonary fibrosis (IPF), the compound showed promising results by significantly inhibiting fibrotic changes in lung tissue through DDR inhibition. This suggests a potential therapeutic role in treating fibrotic diseases .
Propiedades
IUPAC Name |
N-cyclopropyl-4-[[2-[2-(2,4-difluoroanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22F2N4O3S/c28-18-9-12-23(21(29)13-18)31-24(34)15-37-27-32-22-4-2-1-3-20(22)26(36)33(27)14-16-5-7-17(8-6-16)25(35)30-19-10-11-19/h1-9,12-13,19H,10-11,14-15H2,(H,30,35)(H,31,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDFXLQZQKUNJGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC=CC=C4N=C3SCC(=O)NC5=C(C=C(C=C5)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22F2N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














